![molecular formula C14H12N4O2 B2868888 1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 866843-47-2](/img/structure/B2868888.png)
1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one to evaluate their antimicrobial efficacy. For instance, research has demonstrated the synthesis and evaluation of novel pyrazolopyrimidines derivatives showing significant activity as anti-5-lipoxygenase agents and anticancer properties. Additionally, these compounds were assessed for their antimicrobial potency, indicating a promising avenue for developing new antimicrobial agents (Rahmouni et al., 2016). Similarly, a study by El-sayed et al. (2017) explored the synthesis of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which displayed moderate to outstanding antimicrobial activity against various bacterial and fungal strains, suggesting their potential use as lead compounds for antimicrobial drug development (El-sayed et al., 2017).
Anticancer Applications
The anticancer potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been a significant focus of research. For example, Abdellatif et al. (2014) synthesized new derivatives and tested their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with some compounds revealing potent inhibitory activity. This study underscores the potential of these compounds in cancer therapy (Abdellatif et al., 2014).
Anti-inflammatory Applications
Compounds based on the pyrazolo[3,4-d]pyrimidin-4-one scaffold have also been evaluated for their anti-inflammatory properties. Aggarwal et al. (2014) synthesized a series of compounds and tested them for anti-inflammatory activity, with some showing comparable efficacy to standard drugs. This suggests the potential of these compounds in developing new anti-inflammatory treatments (Aggarwal et al., 2014).
Mecanismo De Acción
Mode of Action
It is synthesized via acid-catalyzed cyclocondensation of 1-[(2e,z)-2-hydrazinylidene-2-phenylethyl]-5-methyl-1h-pyrazole-3-carbohydrazide . This suggests that it may interact with its targets through the formation of hydrogen bonds or other non-covalent interactions .
Biochemical Pathways
It is part of a class of compounds known as macroheterocycles, which are structural fragments of many important natural compounds, such as photosynthesis catalysts, oxygen carriers, antibiotics, and promising ligands for complex biological targets . Therefore, it is possible that this compound could interact with similar biochemical pathways.
Result of Action
Given its structural similarity to other macroheterocyclic compounds, it may exhibit similar biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Like other organic compounds, its stability and activity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
1-methyl-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-17-13-11(7-16-17)14(20)18(9-15-13)8-12(19)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRJXXNDBQHJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
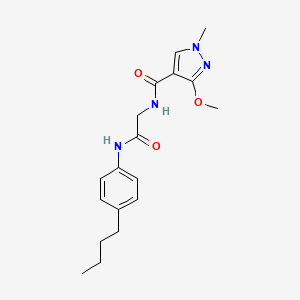
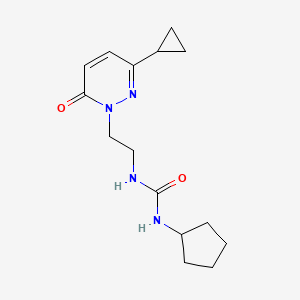
![N'-[(E)-(3-bromophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2868807.png)
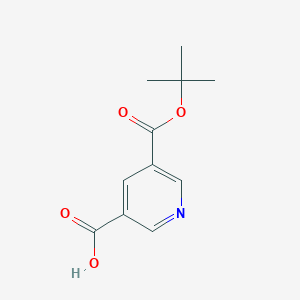
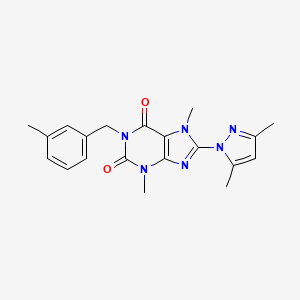
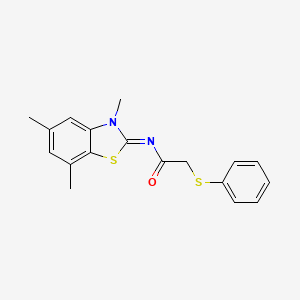
![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2868815.png)
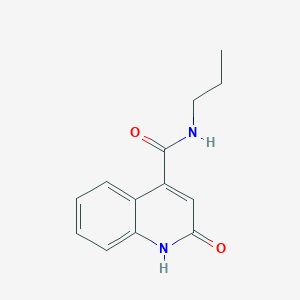
![4'-Chloro-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2868821.png)

![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide](/img/structure/B2868823.png)
![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine](/img/structure/B2868825.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2868828.png)
